2-benzoylsulfanylacetic Acid

Vue d'ensemble

Description

2-benzoylsulfanylacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Benzoylsulfanylacetic acid is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its effects against various pathogens, including cancer cells and Mycobacterium tuberculosis, as well as its mechanisms of action.

Chemical Structure

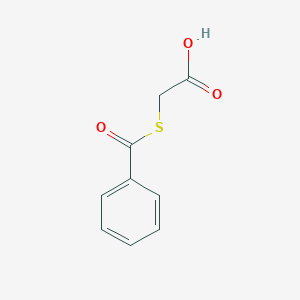

The chemical structure of this compound can be represented as follows:

This compound features a benzoyl group attached to a sulfanyl acetic acid moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of benzyl naphthyl sulfoxides/sulfones have shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The most effective compounds exhibited IC50 values in the nanomolar range while demonstrating lower toxicity to normal cells. The mechanism of action involves the induction of apoptosis through the p53-Bcl-2-Bax signaling pathway .

Table 1: Cytotoxicity of Sulfoxide/Sulfone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 15b | HeLa | 25 | Apoptosis via p53-Bcl-2-Bax |

| 12b | MCF-7 | 42.58 | Induction of apoptosis |

| 13b | HepG2 | 30 | Cell cycle arrest |

Anti-Tubercular Activity

Another significant area of research involves the anti-tubercular properties of this compound derivatives. A series of benzylsulfanyl benzo-heterocycle amides have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Notably, certain derivatives demonstrated low minimum inhibitory concentration (MIC) values, indicating potent anti-tubercular activity against both drug-sensitive and resistant strains .

Table 2: Anti-Tubercular Activity of Benzylsulfanyl Derivatives

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 12d | 0.23 | H37Rv (ATCC #27294) |

| 12e | 0.24 | MDR-TB |

| 12f | 0.24 | XDR-TB |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : As noted in antitumor studies, compounds can trigger programmed cell death in cancer cells through specific signaling pathways.

- Inhibition of Mycobacterial Growth : The anti-tubercular activity is linked to the ability to disrupt essential metabolic processes in Mycobacterium tuberculosis, leading to reduced viability and replication.

- Low Cytotoxicity : Many derivatives exhibit selective toxicity towards pathogenic cells while sparing normal cells, a desirable trait in drug development.

Case Studies

A notable case study involved the evaluation of a specific derivative (compound 12e ) in a mouse model infected with Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load, suggesting that this compound could serve as a lead for further development in anti-tubercular therapies .

Propriétés

IUPAC Name |

2-benzoylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRWULUDVUWCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408500 | |

| Record name | S-benzoylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-74-9 | |

| Record name | S-benzoylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.